(R,R)-PCSK9 Degrader 1: A Technical Guide to its Mechanism of Action
(R,R)-PCSK9 Degrader 1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of (R,R)-PCSK9 degrader 1, a small molecule designed to induce the degradation of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). This document details its presumed PROTAC (Proteolysis Targeting Chimera) functionality, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and includes visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Targeted Protein Degradation
(R,R)-PCSK9 degrader 1 is an isomer of "PCSK9 degrader 1 (Compound 16)," a molecule developed to induce the degradation of PCSK9.[1][2] While not explicitly named a PROTAC in all available literature, its function aligns with the PROTAC mechanism of action. This involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate PCSK9.
The proposed mechanism for (R,R)-PCSK9 degrader 1 is as follows:
-
Ternary Complex Formation: As a heterobifunctional molecule, (R,R)-PCSK9 degrader 1 possesses two key binding moieties. One end binds to the target protein, PCSK9, while the other end recruits an E3 ubiquitin ligase. This simultaneous binding event results in the formation of a transient PCSK9-(R,R)-PCSK9 degrader 1-E3 ligase ternary complex.
-
Ubiquitination: The proximity induced by the degrader allows the E3 ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of PCSK9. This results in the formation of a polyubiquitin (B1169507) chain on PCSK9.
-
Proteasomal Degradation: The polyubiquitinated PCSK9 is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and proteolytically degrades PCSK9 into small peptides.
-
Recycling of the Degrader: After the degradation of PCSK9, (R,R)-PCSK9 degrader 1 is released and can proceed to bind to another PCSK9 molecule and E3 ligase, initiating another cycle of degradation. This catalytic nature allows for the degradation of multiple target protein molecules by a single degrader molecule.
By inducing the degradation of PCSK9, (R,R)-PCSK9 degrader 1 prevents PCSK9 from binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes. This leads to increased LDLR recycling to the cell surface, enhanced clearance of LDL-cholesterol from the bloodstream, and consequently, a reduction in plasma cholesterol levels.
Quantitative Data
The following table summarizes the available quantitative data for the parent compound, PCSK9 degrader 1.
| Parameter | Value | Cell Line | Comments |
| Binding Affinity (Ki) | 107 nM | N/A | High affinity for PCSK9.[3] |
| Half-maximal Degradation Concentration (DC50) - pro-PCSK9 | 4.8 µM | HEK293 | Concentration-dependent degradation observed after 24 hours of treatment.[3] |
| Half-maximal Degradation Concentration (DC50) - mature PCSK9 | 3.4 µM | HEK293 | Concentration-dependent degradation observed after 24 hours of treatment.[3] |
| Maximum Degradation (Dmax) at 20 µM - pro-PCSK9 | 58% | HEK293 | Maximum percentage of degradation observed at 20 µM after 24 hours.[3] |
| Maximum Degradation (Dmax) at 20 µM - mature PCSK9 | 61% | HEK293 | Maximum percentage of degradation observed at 20 µM after 24 hours.[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of (R,R)-PCSK9 degrader 1.
Western Blot for PCSK9 Degradation (DC50 and Dmax Determination)
This protocol is designed to quantify the degradation of endogenous PCSK9 in a cellular context.
Materials:
-
HEK293 cells (or other suitable cell line expressing PCSK9)
-
(R,R)-PCSK9 degrader 1
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PCSK9
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed HEK293 cells in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of (R,R)-PCSK9 degrader 1 in complete culture medium. A typical concentration range would span from low nanomolar to high micromolar to determine the full dose-response curve.
-
Include a vehicle control (DMSO) at the same final concentration as the highest degrader concentration.
-
Aspirate the old medium and add the medium containing the different concentrations of the degrader or vehicle.
-
Incubate the cells for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PCSK9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the primary antibody for the loading control.
-
Repeat the washing and secondary antibody incubation steps.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the PCSK9 band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of PCSK9 remaining relative to the vehicle control.
-
Plot the percentage of remaining PCSK9 against the logarithm of the degrader concentration to determine the DC50 and Dmax values using non-linear regression analysis.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This protocol assesses the formation and stability of the PCSK9-degrader-E3 ligase ternary complex in vitro.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 or SA chip)
-
Recombinant purified PCSK9 protein
-
Recombinant purified E3 ligase protein (e.g., VHL or Cereblon complex)
-
(R,R)-PCSK9 degrader 1
-
SPR running buffer (e.g., HBS-EP+)
-
Immobilization reagents (for amine coupling) or streptavidin (for SA chips if one protein is biotinylated)
Procedure:
-
Protein Immobilization:
-
Immobilize the E3 ligase onto the sensor chip surface using standard amine coupling chemistry or by capturing a biotinylated version on a streptavidin-coated chip. Aim for a low immobilization density to minimize mass transport limitations.
-
A reference flow cell should be prepared in the same way but without the protein to subtract non-specific binding.
-
-
Binary Interaction Analysis (Degrader-E3 Ligase):
-
Inject a series of concentrations of (R,R)-PCSK9 degrader 1 over the immobilized E3 ligase surface to determine the binary binding affinity (KD).
-
-
Binary Interaction Analysis (Degrader-PCSK9):
-
If possible, immobilize PCSK9 and inject the degrader to determine the other binary interaction. Alternatively, this can be measured in solution-based assays.
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a constant, near-saturating concentration of PCSK9 mixed with a range of concentrations of (R,R)-PCSK9 degrader 1.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
The binding response will reflect the formation of the ternary complex.
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 binding for steady-state analysis or kinetic models) to determine the affinity (KD) and kinetic rate constants (ka, kd) of the ternary complex.
-
Cooperativity (α) can be calculated by comparing the affinity of the degrader for the E3 ligase in the presence and absence of PCSK9.
-
In Vitro Ubiquitination Assay
This assay directly measures the ability of the degrader to induce ubiquitination of PCSK9.
Materials:
-
Recombinant purified PCSK9 protein
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (specific for the chosen E3 ligase)
-
Recombinant E3 ubiquitin ligase
-
(R,R)-PCSK9 degrader 1
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blot reagents as described in Protocol 3.1
-
Anti-ubiquitin antibody
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, E3 ligase, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
Add the PCSK9 protein.
-
Add (R,R)-PCSK9 degrader 1 at various concentrations. Include a no-degrader control.
-
Initiate the reaction by adding ATP if not already present.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Perform SDS-PAGE and Western blotting as described in Protocol 3.1.
-
Probe one membrane with an anti-PCSK9 antibody to visualize the unmodified and ubiquitinated forms of PCSK9 (which will appear as a high molecular weight smear or ladder).
-
Probe a separate, identical membrane with an anti-ubiquitin antibody to confirm the presence of polyubiquitin chains on PCSK9.
-
Visualizations
Signaling Pathway Diagram
